2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC16260335
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO3S |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C11H12ClNO3S/c1-8-7-9(13-6-2-3-11(13)14)4-5-10(8)17(12,15)16/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | CUGUQVAAJSUEQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, reflects its substituents:
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A methyl group at the 2-position of the benzene ring.
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A 2-oxopyrrolidin-1-yl group at the 4-position, contributing a five-membered lactam ring.
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A sulfonyl chloride (–SOCl) group at the 1-position, enabling nucleophilic substitution reactions .
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 927999-40-4 |
| Molecular Formula | |
| Molecular Weight | 273.74 g/mol |
| InChI | InChI=1S/C11H12ClNO3S/c1-8-7-9(13-6-2-3-11(13)14)4-5-10(8)17(12,15)16/h4-5,7H,2-3,6H2,1H3 |
| SMILES | CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)Cl |
The lactam ring (2-oxopyrrolidin-1-yl) introduces hydrogen-bonding capabilities, while the sulfonyl chloride group enhances electrophilicity, making the compound reactive toward amines and alcohols .
Spectral Data
Nuclear Magnetic Resonance (NMR):
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NMR (CDCl): Peaks at δ 1.3 (methyl), δ 2.1–2.5 (pyrrolidinone protons), δ 7.2–7.8 (aromatic protons).
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NMR: Signals at δ 20.7 (CH), δ 56.1 (pyrrolidinone carbons), δ 129–133 (aromatic carbons), δ 170.5 (C=O).
Mass Spectrometry (HRMS):
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Observed at m/z 274.05 (calculated 274.03).
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via stepwise functionalization of a benzene precursor:
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Introduction of the Pyrrolidinone Moiety:
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Reaction of 4-amino-2-methylbenzenesulfonyl chloride with γ-butyrolactam under basic conditions.
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Example:
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Sulfonation:
Industrial-Scale Production:
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Automated continuous-flow reactors improve yield (up to 85%) and reduce byproducts.
Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C (sulfonation step) | 20% |
| Catalyst | KF/AlO | 15% |
| Solvent | Acetonitrile | 10% |
Challenges:
Chemical Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group (–SOCl) undergoes reactions with:
Example:
Biological Activity
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Enzyme Inhibition: The sulfonyl group covalently binds to serine hydrolases, inhibiting enzymes like acetylcholinesterase.
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Antiproliferative Effects: Analogous compounds (e.g., PIB-SOs) exhibit IC values of 1–10 nM in cancer cell lines .
| Hazard | Precautionary Measure |
|---|---|
| Corrosive (Skin/Eyes) | Use nitrile gloves and goggles |
| Respiratory Irritant | Operate in fume hoods |
| Moisture-Sensitive | Store under nitrogen atmosphere |
First Aid:
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Immediate rinsing with water for skin/eye contact.
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